molecular formula C19H12Br2O5S B1214209 Bromophenol Red CAS No. 2800-80-8

Bromophenol Red

Cat. No.: B1214209
CAS No.: 2800-80-8
M. Wt: 512.2 g/mol
InChI Key: OYCLSQDXZMROJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromophenol Red (C₁₉H₁₂Br₂O₅S) is a sulfonated bromophenol compound widely utilized as a pH indicator in chemical, biochemical, and molecular biology research. It exhibits a transition range of pH 4.3–6.3, changing color from yellow (acidic) to pink (basic) . Key properties include:

  • Dye Content: >70% (spectrophotometric determination).
  • Solubility: Clear in water and ethanol (95%).
  • Absorbance: Peak at 553–559 nm in 0.1N NaOH .
  • Applications: pH monitoring in enzymatic assays, titrations, and quality control in laboratories. It also serves as a photosensitizer in photoelectrochemical cells .

Properties

IUPAC Name

2-bromo-4-[3-(3-bromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLSQDXZMROJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182284
Record name Bromophenol red
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown powder; [Acros Organics MSDS]
Record name Bromophenol Red
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12477
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2800-80-8
Record name Bromophenol red
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2800-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromophenol red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002800808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromophenol red
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromophenol red
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bromination in Glacial Acetic Acid

The most common method for synthesizing bromophenol red involves reacting phenol red with bromine in glacial acetic acid. This approach, adapted from protocols for bromophenol blue, leverages acetic acid’s dual role as a solvent and acid catalyst.

Procedure :

  • Dissolution of Phenol Red : Phenol red (1 kg) is dissolved in glacial acetic acid (3–40 L, depending on scale). The ratio of phenol red to acetic acid typically ranges from 0.3:1 to 1:3 (w/v).

  • Bromine Addition : Bromine (0.64–2 L) is dissolved in acetic acid (0.8–5 L) to form a bromine-acetic acid mixture. The volume ratio of bromine to acetic acid varies between 1:4 and 4:5.

  • Reaction Conditions : The phenol red solution is heated to 60°C, and the bromine mixture is added dropwise under stirring. The temperature is then raised to 100–105°C, and the reaction is maintained for 2 hours.

  • Isolation : The crude product is filtered at 80–100°C, washed with glacial acetic acid to remove excess bromine, and dried.

Key Considerations :

  • Stoichiometry : this compound requires four bromine atoms per molecule, necessitating higher bromine equivalents compared to bromophenol blue.

  • Temperature Control : Excessive heating can lead to over-bromination or decomposition, while insufficient heat slows reaction kinetics.

Purification and Recrystallization

Crude this compound often contains impurities such as unreacted phenol red or dibrominated byproducts. Purification involves:

  • Glacial Acetic Acid Wash : Removes residual bromine and acetic acid.

  • Recrystallization : The crude product is dissolved in a minimal volume of hot acetic acid or acetone-acetic acid mixtures and cooled to precipitate pure this compound.

Modern Electrophilic Bromination Techniques

I(III)-Based Bromination

A novel method using the reagent PhIOAcBr (prepared from iodobenzene diacetate and AlBr₃) enables mild, efficient bromination of phenols. This approach is particularly advantageous for electron-rich substrates like phenol red.

Procedure :

  • Reagent Preparation : PhIOAcBr is synthesized by mixing iodobenzene diacetate (PIDA) and AlBr₃ in acetonitrile at room temperature.

  • Bromination : Phenol red is treated with PhIOAcBr (1.2–2 equivalents per bromine atom) at 25°C for 1–2 hours.

  • Workup : The reaction is quenched with water, and the product is extracted with dichloromethane or ethyl acetate.

Advantages :

  • Mild Conditions : Reactions proceed at room temperature without inert atmospheres.

  • High Yields : Reported yields for naphthols exceed 90%, suggesting comparable efficiency for phenol red derivatives.

Preparation of Water-Soluble this compound

This compound’s sodium salt is water-soluble and preferred for aqueous applications. The conversion involves:

Procedure :

  • Neutralization : Crude this compound (1 kg) is dissolved in distilled water (2 L) at 80–90°C, and 10% sodium hydroxide (620 g) is added until pH 7–8.

  • Decolorization : Activated carbon is added to adsorb colored impurities, followed by hot filtration.

  • Isolation : The filtrate is concentrated under reduced pressure and dried below 80°C to prevent decomposition.

Comparative Analysis of Methods

Parameter Traditional Method Modern Method
Temperature 100–105°C25°C
Reaction Time 2–4 hours1–2 hours
Yield 70–80%85–95% (estimated)
Purification Steps Filtration, recrystallizationExtraction, chromatography
Scalability Industrial (kg-scale)Lab-scale (mg–g)

Trade-offs :

  • Traditional Methods offer scalability but require high temperatures and excess bromine.

  • Modern Methods provide higher yields and milder conditions but are cost-prohibitive for large-scale production.

Challenges and Optimization Strategies

Byproduct Formation

Over-bromination can yield pentabrominated derivatives, while under-bromination leaves unreacted phenol red. Strategies to mitigate this include:

  • Stoichiometric Control : Using 4.2 equivalents of bromine per phenol red molecule to account for side reactions.

  • Kinetic Monitoring : TLC or HPLC to track reaction progress.

Solvent Selection

  • Glacial Acetic Acid : Optimal for electrophilic substitution but corrosive and difficult to remove.

  • Acetonitrile : Used in modern methods for better reagent solubility and easier workup .

Chemical Reactions Analysis

Enhancement of Chemiluminescent Reactions

Bromophenol red acts as a potent signal enhancer in peroxidase-catalyzed chemiluminescent (CL) systems. In the presence of horseradish peroxidase (HRP), it amplifies the luminol-H₂O₂ reaction:
Reaction :
Luminol+H2O2HRP Bromophenol red3 APA+N2+H2O\text{Luminol}+\text{H}_2\text{O}_2\xrightarrow{\text{HRP this compound}}3\text{ APA}^*+\text{N}_2+\text{H}_2\text{O}
Mechanism :

  • This compound facilitates electron transfer, stabilizing reactive intermediates like 3-aminophthalate (3-APA*) .

  • Singlet oxygen (1O2^1\text{O}_2) and hydroxyl radicals (OH^\bullet \text{OH}) contribute to the CL emission .

Optimized Conditions :

ParameterOptimal Value
pH8.5–9.0
[this compound]0.3 mM
[BSA]2.5 mg mL⁻¹
Detection limit (HRP)0.20 ng mL⁻¹

BSA (bovine serum albumin) synergistically enhances CL intensity by 36×, likely through protein-dye interactions that stabilize the reaction microenvironment .

Bromination and Demethylation Reactions

This compound participates in halogenation and demethylation processes:

(a) Bromination by Hydrogen Peroxide

Under acidic conditions (pH 0.5–4.5), this compound forms bromophenol blue (tetrabromophenolsulphonphthalein) via H₂O₂-mediated bromination :
Reaction :
Phenol red+2H2O2Bromophenol redBromophenol blue\text{Phenol red}+2\text{H}_2\text{O}_2\rightarrow \text{this compound}\rightarrow \text{Bromophenol blue}

  • Intermediate this compound (5',5'-dibromo derivative) is transiently observed .

  • No catalyst required, highlighting non-enzymatic bromination pathways .

(b) Demethylation with BBr₃

This compound derivatives undergo demethylation using BBr₃ in dichloromethane (DCM), yielding bioactive bromophenols :
Reaction :
R OCH3+BBr3R OH+B OCH3 3\text{R OCH}_3+\text{BBr}_3\rightarrow \text{R OH}+\text{B OCH}_3\text{ }_3

  • Yields range from 73–82% under nitrogen atmosphere .

pH-Dependent Structural Transitions

This compound exhibits reversible structural changes across pH ranges, critical for its role as an indicator :

Structural Forms :

pH RangeDominant FormColor Transition
<4.3Lactone (sultone)Yellow
5.2–6.8Univalent anion (quinoid)Orange → Purple
>9.4Bivalent anionViolet

Mechanistic Insights :

  • Low pH : Lactone form dominates (yellow).

  • Neutral pH : Deprotonation yields a quinoid structure (purple).

  • High pH : Further deprotonation forms a resonance-stabilized bivalent anion (violet) .

Reactivity with Oxidizers and Bases

  • Oxidizers : Reacts violently with strong oxidizers (e.g., peroxides), generating hazardous byproducts .

  • Bases : Forms sodium salts (e.g., this compound sodium salt) for improved solubility in aqueous matrices .

Mechanism of Action

Bromophenol red exerts its effects through its ability to change color in response to pH changes. The compound exists in different ionic forms depending on the pH of the solution. At low pH, it is protonated and appears yellow, while at high pH, it is deprotonated and appears red. This color change is due to the structural changes in the molecule, which affect its light absorption properties .

Comparison with Similar Compounds

Comparison with Similar Bromophenolic Compounds

Structural and Physicochemical Properties

Compound Bromine Atoms Transition Range (pH) pKa (First Dissociation) logP (Predicted) Key Structural Features
Bromophenol Red 2 4.3–6.3 ~4.3 (estimated) ~2.57 Sulfonated dibromophenol
Bromophenol Blue 4 3.0–4.6 <−0.95 ~3.2 Sulfonated tetrabromophenol
Bromocresol Purple 3 5.2–6.8 −0.75 (Hammett scale) N/A Methyl-substituted tribromophenol
Phenol Red 0 6.8–8.4 +1.03 ~1.2 Unsulfonated phenol derivative

Notes:

  • Bromophenol Blue’s higher bromination increases lipophilicity (logP ~3.2) compared to this compound (logP ~2.57), influencing environmental toxicity and cellular uptake .
  • This compound’s sulfonate group enhances water solubility, making it ideal for aqueous assays .

Key Research Findings

Structural Impact on Bioactivity: Higher bromination (e.g., Bromophenol Blue vs.

Analytical Utility: this compound’s sulfonate group enables precise pH monitoring in hydrophilic systems, whereas Bromophenol Blue is preferred in organic solvents .

Contradictory Bioactivity: While some algal bromophenols exhibit anticancer effects, others (e.g., compounds 1–4 from Rhodomela confervoides) are inactive, highlighting structure-dependent variability .

Biological Activity

Bromophenol red (BPR) is a brominated phenolic compound widely studied for its diverse biological activities. This article explores the biological properties of BPR, including its antioxidant, antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

Overview of this compound

This compound is a pH indicator that changes color from yellow to purple as the pH increases from 6.8 to 8.4. Beyond its role as an indicator, BPR exhibits significant biological activities due to its structural characteristics, particularly the presence of bromine and hydroxyl groups.

Antioxidant Activity

BPR has been shown to possess considerable antioxidant properties. The effectiveness of BPR in scavenging free radicals has been quantified through various assays.

Table 1: Antioxidant Activity of this compound and Related Compounds

CompoundIC50 (µM)Assay Type
This compound8.5DPPH Radical Scavenging
Compound from Symphyocladia latiuscula7.5DPPH Radical Scavenging
Synthetic Compound (2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether)1.72DLD-1 Cell Line
Butylated Hydroxytoluene (BHT)81.8Positive Control

The data indicates that BPR and its derivatives exhibit potent radical scavenging abilities, with IC50 values lower than that of the common antioxidant BHT, suggesting their potential as natural antioxidants in therapeutic applications .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Properties

In a study involving the marine alga Pterosiphonia complanata, extracts containing bromophenols exhibited antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The dichloromethane/methanol extract showed promising results with minimum inhibitory concentrations (MICs) ranging from 9.67 to 21.90 µM .

Anticancer Activity

Research has highlighted the anticancer potential of bromophenols, particularly in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity of Bromophenol Compounds

CompoundCell LineIC50 (µM)
Synthetic Compound (2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether)DLD-11.72
Synthetic CompoundHCT-1160.08

These findings suggest that bromophenols can significantly inhibit the growth of cancer cells, with structural modifications influencing their potency .

Anti-Inflammatory Activity

This compound also exhibits anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.

In vitro studies have shown that BPR can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation. This activity is attributed to the compound's ability to modulate oxidative stress responses in cells .

The biological activities of bromophenols are largely attributed to their ability to interact with cellular targets:

  • Antioxidant Mechanism : Bromophenols scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Antimicrobial Mechanism : They disrupt microbial cell membranes and inhibit essential metabolic processes.
  • Anticancer Mechanism : Bromophenols induce cell cycle arrest and apoptosis in cancer cells through various signaling pathways.

Q & A

How to prepare Bromophenol Red solutions for pH-dependent assays while ensuring accuracy in colorimetric readouts?

Methodological Answer:

  • Step 1 : Dissolve this compound (C₁₉H₁₄O₅S; molar mass 354.4 g/mol) in deionized water at a concentration of 0.04% w/v. Filter the solution to remove undissolved particles, which may interfere with spectrophotometric measurements .
  • Step 2 : Validate the pH range using calibrated buffers (e.g., pH 4.0–6.8). This compound transitions from yellow (acidic) to purple (basic), with a pKa of ~6.3. Use a spectrophotometer to confirm absorbance peaks at 430 nm (acidic) and 590 nm (basic) .
  • Step 3 : Account for ionic strength effects. High salt concentrations can shift the pKa; test with incremental buffer additives (e.g., NaCl) to assess interference .

What experimental factors contribute to variability in this compound’s spectral properties across different research studies?

Methodological Answer:

  • Factor 1 : Purity of the compound . Impurities (e.g., residual bromination byproducts) alter absorbance spectra. Use HPLC or mass spectrometry to verify purity >95% .
  • Factor 2 : Temperature dependence . The pKa of this compound decreases by ~0.02 units per 1°C rise. Maintain a controlled temperature (±0.5°C) during experiments .
  • Factor 3 : Solvent composition . Organic solvents (e.g., ethanol) can destabilize the dye. Use aqueous solutions unless explicitly testing solvent effects .

How to resolve discrepancies in reported pKa values of this compound when used in complex biological buffers?

Methodological Answer:

  • Approach 1 : Replicate pKa determination using potentiometric titration alongside this compound. Compare results with spectrophotometric data to identify buffer-specific interactions (e.g., Tris or phosphate buffers) .
  • Approach 2 : Validate with a secondary pH indicator (e.g., Chlorophenol Red) in parallel experiments to isolate buffer effects .
  • Approach 3 : Publish raw absorbance/pH curves to enable cross-study comparisons, as truncated data ranges often obscure true pKa values .

What protocols ensure safe handling of this compound in live-cell imaging studies without inducing cytotoxicity?

Methodological Answer:

  • Protocol 1 : Limit working concentrations to ≤0.01% w/v. Higher concentrations may disrupt membrane integrity, as observed in fibroblast viability assays .
  • Protocol 2 : Pre-test dye compatibility with cell lines. For example, neuronal cells show higher sensitivity to sulfonated dyes like this compound .
  • Protocol 3 : Use confocal microscopy with short exposure times to minimize phototoxicity. Confirm absence of ROS generation via fluorogenic probes (e.g., DCFH-DA) .

How to optimize this compound for electrophoretic applications to avoid interference with protein migration?

Methodological Answer:

  • Optimization 1 : Pre-stain polyacrylamide gels with 0.005% this compound. Higher concentrations can compete with Coomassie Blue for protein binding .
  • Optimization 2 : Adjust gel pH to 8.8 (standard for SDS-PAGE) to ensure the dye migrates ahead of low-molecular-weight proteins .
  • Optimization 3 : Replace this compound with alternative tracking dyes (e.g., Orange G) if studying proteins <10 kDa, as the dye’s migration rate may overlap with small peptides .

What statistical methods are recommended for analyzing contradictory data in this compound-based environmental toxicity assays?

Methodological Answer:

  • Method 1 : Apply multivariate regression to account for confounding variables (e.g., water hardness, dissolved organic carbon) that modulate dye toxicity in aquatic models .
  • Method 2 : Use Bland-Altman plots to assess agreement between this compound and reference methods (e.g., ICP-MS for heavy metal detection) .
  • Method 3 : Perform meta-analysis of published EC₅₀ values to identify outliers and standardize testing conditions (e.g., pH 7.0, 25°C) .

How to validate this compound as a non-invasive pH sensor in microbial culture studies?

Methodological Answer:

  • Validation 1 : Correlate dye-based pH measurements with microelectrode readings across bacterial growth phases (lag, log, stationary) .
  • Validation 2 : Test dye stability under anaerobic conditions. This compound may degrade in reducing environments; use methyl red as a control .
  • Validation 3 : Confirm absence of antimicrobial activity via colony-forming unit (CFU) counts in dye-supplemented media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bromophenol Red
Reactant of Route 2
Reactant of Route 2
Bromophenol Red

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.